molecular formula C11H22N2O2 B259107 2-methyl-N-[3-(4-morpholinyl)propyl]propanamide

2-methyl-N-[3-(4-morpholinyl)propyl]propanamide

Cat. No. B259107
M. Wt: 214.3 g/mol
InChI Key: YCNANNAIDSFDDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-[3-(4-morpholinyl)propyl]propanamide, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in the field of biochemistry and pharmacology. This compound is synthesized through a complex chemical process and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-methyl-N-[3-(4-morpholinyl)propyl]propanamide involves its ability to inhibit the enzyme acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels can have therapeutic effects in the treatment of Alzheimer's disease and other cognitive disorders. Additionally, 2-methyl-N-[3-(4-morpholinyl)propyl]propanamide has been found to exhibit potent antioxidant and anti-inflammatory effects, which can have therapeutic effects in the treatment of various diseases such as cancer and cardiovascular disease.
Biochemical and Physiological Effects
2-methyl-N-[3-(4-morpholinyl)propyl]propanamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase acetylcholine levels in the brain, which can have therapeutic effects in the treatment of Alzheimer's disease and other cognitive disorders. Additionally, 2-methyl-N-[3-(4-morpholinyl)propyl]propanamide has been found to exhibit potent antioxidant and anti-inflammatory effects, which can have therapeutic effects in the treatment of various diseases such as cancer and cardiovascular disease. 2-methyl-N-[3-(4-morpholinyl)propyl]propanamide has also been found to exhibit potent analgesic effects, which can have therapeutic effects in the treatment of pain.

Advantages and Limitations for Lab Experiments

2-methyl-N-[3-(4-morpholinyl)propyl]propanamide has several advantages for lab experiments. It is a highly pure and stable compound, which makes it easy to work with in the lab. Additionally, 2-methyl-N-[3-(4-morpholinyl)propyl]propanamide has been extensively studied for its potential applications in the field of biochemistry and pharmacology, which makes it a valuable tool for researchers. However, there are some limitations to working with 2-methyl-N-[3-(4-morpholinyl)propyl]propanamide in the lab. It is a complex compound that requires a multi-step synthesis process, which can be time-consuming and expensive. Additionally, the effects of 2-methyl-N-[3-(4-morpholinyl)propyl]propanamide can vary depending on the dosage and administration method, which can make it difficult to interpret research results.

Future Directions

There are several future directions for the research of 2-methyl-N-[3-(4-morpholinyl)propyl]propanamide. One potential direction is to study its potential applications in the treatment of Alzheimer's disease and other cognitive disorders. Additionally, 2-methyl-N-[3-(4-morpholinyl)propyl]propanamide has been found to exhibit potent antioxidant and anti-inflammatory effects, which can have therapeutic effects in the treatment of various diseases such as cancer and cardiovascular disease. Further research is needed to explore the potential applications of 2-methyl-N-[3-(4-morpholinyl)propyl]propanamide in these areas. Another potential direction for research is to study the effects of 2-methyl-N-[3-(4-morpholinyl)propyl]propanamide on other neurotransmitters and enzymes in the brain, which could lead to the development of new therapeutic agents for the treatment of neurological disorders.

Synthesis Methods

The synthesis of 2-methyl-N-[3-(4-morpholinyl)propyl]propanamide involves a multi-step chemical process that includes the reaction of 2-methylpropanoic acid with thionyl chloride to form 2-methylpropanoyl chloride. This intermediate compound is then reacted with 3-(4-morpholinyl)propan-1-amine to form 2-methyl-N-[3-(4-morpholinyl)propyl]propanamide. The final product is purified through recrystallization to obtain a highly pure form of 2-methyl-N-[3-(4-morpholinyl)propyl]propanamide.

Scientific Research Applications

2-methyl-N-[3-(4-morpholinyl)propyl]propanamide has been extensively studied for its potential applications in the field of biochemistry and pharmacology. It has been found to exhibit potent inhibitory effects on the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can have therapeutic effects in the treatment of Alzheimer's disease and other cognitive disorders.

properties

Product Name

2-methyl-N-[3-(4-morpholinyl)propyl]propanamide

Molecular Formula

C11H22N2O2

Molecular Weight

214.3 g/mol

IUPAC Name

2-methyl-N-(3-morpholin-4-ylpropyl)propanamide

InChI

InChI=1S/C11H22N2O2/c1-10(2)11(14)12-4-3-5-13-6-8-15-9-7-13/h10H,3-9H2,1-2H3,(H,12,14)

InChI Key

YCNANNAIDSFDDP-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NCCCN1CCOCC1

Canonical SMILES

CC(C)C(=O)NCCCN1CCOCC1

Origin of Product

United States

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